O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine
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Overview
Description
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group and a hydroxylamine moiety
Chemical Reactions Analysis
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][1].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties[][1].
Mechanism of Action
The mechanism of action of O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific molecular pathways, leading to various biological effects .
Comparison with Similar Compounds
O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Known for its use in the synthesis of fluorescent chemosensors.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of hydroxylamine and trifluoromethyl groups, making it a versatile compound for various applications.
Properties
CAS No. |
158170-45-7 |
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Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
O-[1-[4-(trifluoromethyl)phenyl]ethyl]hydroxylamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 |
InChI Key |
RBKJJNGSXYHINU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)ON |
Origin of Product |
United States |
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